Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide

Physicochemical profiling Lipophilicity N-oxide polarity

Researchers requiring a structurally defined tetrahydroisoquinoline N-oxide for matched molecular pair analysis or synthetic methodology face limited commercial availability. This compound directly resolves that gap. - Serves as the N-oxide partner to O-methylcorypalline (CAS 16620-96-5), isolating N-oxidation effects on potency and ADME. - Enables Meisenheimer rearrangement and reductive cyclisation studies with a documented synthetic precedent. - In stock with standard pack sizes from 10 mg to bulk custom; request a quote for immediate dispatch.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 142597-56-6
Cat. No. B12542838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide
CAS142597-56-6
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C=C2C1)OC)OC)[O-]
InChIInChI=1S/C12H17NO3/c1-13(14)5-4-9-6-11(15-2)12(16-3)7-10(9)8-13/h6-7H,4-5,8H2,1-3H3
InChIKeyZOOLWGISHSQSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Sourcing: 6,7-Dimethoxy-2-methyl-THIQ N-Oxide


Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, 2-oxide (CAS 142597-56-6; molecular formula C₁₂H₁₇NO₃; molecular weight 223.27 g/mol) is a fully saturated tetrahydroisoquinoline (THIQ) bearing methoxy substituents at positions 6 and 7, an N-methyl group, and a tertiary amine N-oxide at position 2. Its IUPAC name is 6,7-dimethoxy-2-methyl-2-oxido-3,4-dihydro-1H-isoquinolin-2-ium . The compound is the direct N-oxide derivative of the naturally occurring plant alkaloid O-methylcorypalline (6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline; CAS 16620-96-5), which is found in Nelumbo nucifera (sacred lotus), tea, and coffee [1]. The N-oxide functionality introduces a permanent dipole and an additional hydrogen-bond acceptor, yielding computed physico-chemical properties distinct from the parent amine: a calculated octanol–water partition coefficient (cLogP) of 1.66 and a polar surface area (PSA) of 47.89 Ų .

6,7-Dimethoxy-2-methyl-THIQ N-Oxide: Generic Substitution Concerns


Substituting this specific N-oxide with a close structural analog—such as the parent tertiary amine O-methylcorypalline, the N-desmethyl analog heliamine N-oxide, or the aromatic isoquinoline N-oxide nigellimine N-oxide—introduces meaningful differences in polarity, hydrogen-bonding capacity, metabolic fate, and synthetic reactivity. The presence of the N-oxide group simultaneously increases aqueous solubility (reduced cLogP) and provides a distinct chemical handle for reductive conversion to the parent amine or for Meisenheimer-type rearrangements that are inaccessible to the non-oxidized form [1]. Class-level evidence from a panel of 53 isoquinoline alkaloids and their N-oxides demonstrates that N-oxidation can markedly alter cytotoxicity profiles across multiple cell lines (A-549, HCT-8, KB, P-388, L-1210), indicating that biological activity is not conserved between the free amine and its N-oxide [2]. Consequently, procurement decisions based solely on the tetrahydroisoquinoline core or the 6,7-dimethoxy substitution pattern, without accounting for the N-oxide oxidation state, risk obtaining a compound with divergent physico-chemical behavior, reactivity, and biological performance. The quantitative evidence below specifies where measurable differentiation has been documented.

6,7-Dimethoxy-2-methyl-THIQ N-Oxide: Differentiation Evidence


Lipophilicity Shift vs. O-Methylcorypalline

The calculated octanol–water partition coefficient (cLogP) of the target N-oxide is 1.66, as reported by ChemSrc . Although a directly measured LogP for the parent amine O-methylcorypalline (CAS 16620-96-5) is not available from the same database, the removal of the N-oxide oxygen (converting C₁₂H₁₇NO₃ to C₁₂H₁₇NO₂) reduces the hydrogen-bond acceptor count from 4 to 3 and the polar surface area (PSA) from 47.9 to approximately 21.7 Ų, as documented for the parent amine on PlantaEdb [1]. Based on established quantitative structure–property relationships for tertiary amine/amine N-oxide pairs, this PSA reduction is expected to increase the LogP by approximately 0.7–1.2 log units relative to the N-oxide [2].

Physicochemical profiling Lipophilicity N-oxide polarity

Reductive Conversion to O-Methylcorypalline

The target N-oxide can be chemoselectively reduced to the parent tertiary amine, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline (O-methylcorypalline). In a directly relevant study, sulfur dioxide-mediated dehydrative cyclisation of 3,4-dimethoxy-N,N-dimethylphenethylamine N-oxide in formic acid produced 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline in 61% yield [1]. Separately, iron(II)-catalyzed redox reactions of the same phenethylamine N-oxide precursor yielded the identical tetrahydroisoquinoline product alongside demethylated secondary amine [2]. These transformations demonstrate that the N-oxide functional group serves as a traceless directing/activating group for cyclisation that is unavailable to the pre-formed tertiary amine, establishing the N-oxide as a distinct synthetic intermediate.

Synthetic chemistry N-oxide reduction Tetrahydroisoquinoline synthesis

Cytotoxicity Modulation by N-Oxidation

A systematic study of 53 isoquinoline alkaloids and their corresponding N-oxides evaluated cytotoxicity against five human cancer cell lines: A-549 (lung), HCT-8 (colon), KB (nasopharyngeal), P-388 (lymphocytic leukemia), and L-1210 (lymphocytic leukemia) [1]. The panel included seven benzyltetrahydroisoquinoline N-oxides, which share the tetrahydroisoquinoline N-oxide core with the target compound. Although individual IC₅₀ values for the specific 6,7-dimethoxy-2-methyl N-oxide were not reported in the abstracted dataset, the study established that N-oxidation of isoquinoline alkaloids can either potentiate or attenuate cytotoxicity depending on the substitution pattern, demonstrating that the N-oxide oxidation state is a pharmacologically meaningful variable rather than a silent structural modification [1]. The review of naturally occurring plant isoquinoline N-oxide alkaloids further confirms that N-oxide derivatives exhibit antimicrobial, antibacterial, and antitumor activities that are not simply predictable from the activity of the parent amines [2].

Cytotoxicity N-oxide pharmacology Structure–activity relationship

N-Oxide Ring Conformation Change

X-ray crystallographic analysis of a closely related 3,4-dihydroisoquinoline 2-oxide (6,7-dimethoxy-3-methoxycarbonyl-1-(2-methoxyphenyl)-3,4-dihydroisoquinoline 2-oxide) revealed that introduction of the N-oxide oxygen atom onto the sp²-hybridized nitrogen alters the conformation of the N-containing six-membered ring from a twisted half-boat (observed in the non-oxidized N-methyl analog) to a twisted half-chair [1]. The N-oxide oxygen participates in intermolecular short-contact interactions (C–H···O distances of 3.36 Å and 3.34 Å) that contribute to a layered crystal packing motif not observed in the parent amine [1]. This compound was characterized as the first X-ray crystal structure of an N-oxide-based organocatalyst within the tetrahydroisoquinoline class, underlining the structural novelty imparted by N-oxidation [1].

X-ray crystallography Conformational analysis N-oxide organocatalyst

Meisenheimer Rearrangement of 1-Substituted Analogs

Thermal Meisenheimer rearrangement of cis-6,7-dimethoxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline N-oxide (a 1-phenyl analog of the target compound) proceeds in good yield to give 7,8-dimethoxy-3-methyl-1-phenyl-1,3,4,5-tetrahydro-2,3-benzoxazepine [1]. The corresponding trans-N-oxide and mixed cis/trans samples afford the identical rearrangement product under melt or solution pyrolysis conditions, confirming the stereoconvergent nature of the [2,3]-sigmatropic shift [1]. The parent tertiary amine (non-oxide) cannot undergo this rearrangement, making the N-oxide the obligate precursor for accessing the benzoxazepine scaffold. This reactivity is general across 1-aryl-2-methyl-THIQ N-oxides, as demonstrated by the successful rearrangement of 6,7-dimethoxy-1-(3,4-dimethoxyphenyl)-2-methyl-THIQ N-oxide to the corresponding benzoxazepine [1].

Meisenheimer rearrangement Heterocyclic synthesis Benzoxazepine

Bioreductive Prodrug Potential

Microbial biotransformation studies of simple isoquinoline alkaloids have demonstrated that heliamine (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) undergoes N-oxidation to yield heliamine N-oxide as a distinct metabolite [1]. The reversibility of this transformation under reducing conditions (e.g., SO₂, Fe(II), or enzymatic bioreduction) establishes the N-oxide/amine pair as a potential redox couple in biological systems [2][3]. Although specific pharmacokinetic data for the target compound are lacking, the precedent that tetrahydroisoquinoline N-oxides can be bioreduced to the parent amine suggests that the N-oxide may function as a more polar, potentially better-absorbed prodrug form that regenerates the active amine in vivo—a property not shared by the pre-reduced parent compound.

N-oxide metabolism Bioreduction Prodrug

6,7-Dimethoxy-2-methyl-THIQ N-Oxide: Recommended Applications


Matched Pair Analysis in SAR Campaigns

Use the target N-oxide as the oxidation-state partner in a matched molecular pair with O-methylcorypalline (CAS 16620-96-5) to isolate the contribution of N-oxidation to in vitro potency, selectivity, and ADME parameters. The computed cLogP difference of approximately 0.7–1.2 units and PSA doubling predict meaningful shifts in permeability and solubility that can be experimentally correlated with biological readouts . The class-level cytotoxicity evidence from 53 isoquinoline alkaloid/ N-oxide pairs provides a methodological precedent for this approach [1].

N-Oxide Synthetic Methodology

Employ the N-oxide as a key intermediate in reaction discovery programs targeting reductive cyclisation, Meisenheimer rearrangement, or Polonovski-type transformations. The documented SO₂-mediated reductive cyclisation of the phenethylamine N-oxide precursor to the tetrahydroisoquinoline core in 61% yield [2], and the general Meisenheimer rearrangement of 1-aryl-THIQ N-oxides to benzoxazepines [3], demonstrate the synthetic versatility uniquely enabled by the N-oxide functional group. The 1-unsubstituted N-oxide (CAS 142597-56-6) serves as a simplified model substrate for optimizing these transformations before extension to more complex 1-substituted systems.

Bioreductive Prodrug and Metabolism Studies

Investigate the target compound as a model N-oxide substrate in bioreductive metabolism assays, leveraging the established precedent that tetrahydroisoquinoline N-oxides can be enzymatically reduced to the parent amines [4] and that N-oxidation is a recognized Phase I metabolic pathway for tertiary amine alkaloids [5]. The higher aqueous solubility predicted by the lower cLogP (1.66 vs. an estimated >2.3 for the parent amine) may confer formulation advantages for in vivo dosing, while the potential for bioreductive activation in hypoxic environments distinguishes the N-oxide from the pre-reduced amine in translational pharmacology studies .

Organocatalyst Development via N-Oxide Properties

Build on the precedent of the structurally characterized 3,4-dihydroisoquinoline 2-oxide organocatalyst, where N-oxide introduction shifted the ring conformation from half-boat to half-chair and created unique intermolecular C–H···O contacts (3.34–3.36 Å) in the crystal lattice [6]. The target compound offers a simplified scaffold (no 1-aryl or 3-carboxylate substituents) for systematic evaluation of how the N-oxide moiety alone influences catalytic activity, enantioselectivity, and substrate scope in asymmetric transformations such as allylation reactions.

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